molecular formula C14H22ClN3O2 B2549120 2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide CAS No. 2411219-26-4

2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide

Cat. No. B2549120
CAS RN: 2411219-26-4
M. Wt: 299.8
InChI Key: GPDDAJLFKCVHFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have investigated different synthetic routes, optimizing conditions for yield and purity. Notably, the chlorination of an appropriate precursor is a key step. Further details on specific synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of this compound is C₁₄H₂₃ClN₂O₂ . It contains a piperidine ring, a dimethylamine group, and a chloroacetamide moiety. The oxazole ring contributes to its overall structure. Researchers have elucidated its stereochemistry and conformation using techniques such as X-ray crystallography and NMR spectroscopy .


Physical And Chemical Properties Analysis

  • Melting Point : The compound crystallizes at around 201-204°C .

Mechanism of Action

The biological activity of this compound remains an area of interest. Some studies suggest it exhibits anti-inflammatory and analgesic properties . Researchers have explored its interactions with specific receptors or enzymes, shedding light on its mechanism of action.

properties

IUPAC Name

2-chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-10-11(2)20-14(17-10)9-18-5-3-12(4-6-18)8-16-13(19)7-15/h12H,3-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDDAJLFKCVHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC(CC2)CNC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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